molecular formula C9H5F3N2O B1387698 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1135283-53-2

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

货号: B1387698
CAS 编号: 1135283-53-2
分子量: 214.14 g/mol
InChI 键: KZSQRUZLWCOUOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1135283-53-2) is a heterocyclic aromatic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl group at position 5 and a formyl group at position 2. Its molecular formula is C₉H₅F₃N₂O, with a molecular weight of 214.15 g/mol . The compound is a key intermediate in medicinal chemistry, particularly in synthesizing fibroblast growth factor receptor (FGFR) inhibitors, where its aldehyde group enables diverse derivatization via nucleophilic additions or condensation reactions .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aldehyde moiety provides reactivity for further functionalization. This compound is typically synthesized via Vilsmeier-Haack formylation or directed metalation strategies, as evidenced by its use as a starting material in Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives .

属性

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-7-5(4-15)2-13-8(7)14-3-6/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSQRUZLWCOUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653220
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-53-2
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Starting from Pyrrolo[2,3-b]pyridine Precursors

A common approach begins with appropriately substituted pyrrolo[2,3-b]pyridines bearing a trifluoromethyl group at position 5. These are typically synthesized by:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce the trifluoromethyl or analogous substituents at position 5.
  • Protection of the nitrogen at position 1 to facilitate selective substitution.

Formylation at Position 3

The aldehyde group at position 3 is introduced via the Duff reaction, which involves:

  • Treatment of the 5-substituted pyrrolo[2,3-b]pyridine with hexamethylenetetramine (HMTA) under acidic conditions.
  • This reaction selectively installs the formyl group at the 3-position of the fused ring system.

Following formylation, the intermediate aldehyde can be further purified by extraction and chromatographic methods.

Functional Group Transformations and Purification

Subsequent steps may involve:

  • Conversion of the formyl group into oximes or nitriles for further derivatization.
  • Benzoylation or other protective group chemistry at nitrogen to improve reaction specificity.
  • Final purification by column chromatography using solvent systems optimized for the compound’s polarity (e.g., toluene/ethyl acetate or cyclohexane/ethyl acetate mixtures).
Step Reagents & Conditions Outcome
1. Protection of N-1 Benzenesulfonyl chloride, base, anhydrous solvent N-1 protected intermediate
2. Introduction of CF3 group at C-5 Pd(0) catalyst, trifluoromethyl boronic acid, base, toluene, reflux 5-(trifluoromethyl)-substituted pyrrolo[2,3-b]pyridine
3. Formylation at C-3 Hexamethylenetetramine, acid, heat 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
4. Deprotection of N-1 Tetrabutylammonium fluoride (TBAF), THF, heat Final aldehyde compound
5. Purification Column chromatography (solvent gradient) Pure this compound
  • Temperature: Cross-coupling reactions typically require temperatures around 100–110°C for optimal yield.
  • Solvents: Anhydrous toluene or tetrahydrofuran (THF) are preferred to maintain reaction integrity.
  • Bases: Sodium carbonate or triethylamine are common bases for coupling and protection steps.
  • Purification: Column chromatography with solvent systems tailored to compound polarity ensures high purity.
  • NMR Spectroscopy: Characteristic aldehyde proton signal around 9.8–10.2 ppm confirms formylation.
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight and formula.
  • IR Spectroscopy: Strong absorption near 1680–1700 cm⁻¹ indicates aldehyde functionality.
Method Key Reagents Conditions Advantages References
Palladium-catalyzed Suzuki coupling for CF3 introduction Pd(PPh3)4, CF3-boronic acid, Na2CO3 100–110°C, toluene, reflux High regioselectivity, scalable
Duff reaction for formylation Hexamethylenetetramine, acid Heating under reflux Selective formylation at C-3
Protection/deprotection of N-1 Benzenesulfonyl chloride, TBAF Anhydrous solvents, heat Facilitates selective substitution
Purification Column chromatography Solvent gradients High purity product

化学反应分析

Types of Reactions: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring the presence of a strong base.

Major Products Formed:

  • Oxidation: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • Reduction: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-ol or 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-amine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Synthesis Methodologies

The synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the reaction of starting materials under controlled conditions. For example, one method involves reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes to yield derivatives with enhanced biological activity. The yields reported for these reactions range from 45% to 80%, depending on the specific conditions used during synthesis .

3.1. Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of fibroblast growth factor receptors (FGFR) , which are implicated in various cancers. In vitro evaluations demonstrated that derivatives of this compound exhibited significant antiproliferative activities against several cancer cell lines, including mouse breast cancer cells (4T1), MDA-MB-231, and MCF-7 cells. One notable derivative showed an IC50 value of 1900 nM against FGFR1, indicating its potency as a therapeutic agent .

3.2. Protein Kinase Inhibition

The compound has also been investigated for its role as a protein kinase inhibitor . Its structural features allow it to interact effectively with kinase domains, making it a candidate for further development in targeted cancer therapies . The introduction of various substituents at the 5-position has been shown to enhance binding affinity and selectivity towards specific kinases.

3.3. Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of derivatives derived from this compound. By modifying substituents on the pyrrolo[2,3-b]pyridine scaffold, researchers have been able to identify compounds with improved efficacy against FGFRs and other targets .

Case Study 1: FGFR Inhibition

A study focused on synthesizing a series of pyrrolo[2,3-b]pyridine derivatives revealed that modifications at the 5-position significantly influenced their inhibitory activities against FGFRs. The most promising derivative exhibited pan-FGFR inhibitory activity with IC50 values ranging from 7 nM to 712 nM across different FGFR subtypes. This study underscores the importance of structural optimization in developing effective FGFR inhibitors .

Case Study 2: Biological Evaluation

Another investigation assessed the biological effects of selected derivatives on cancer cell migration and invasion. Results indicated that certain compounds not only inhibited proliferation but also induced apoptosis and reduced migration capabilities in cancer cells by modulating key signaling pathways involved in tumor progression .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityPotent FGFR inhibitors; IC50 values up to 1900 nM
Protein Kinase InhibitionEffective binding to kinase domains
Structure-Activity StudiesEnhanced activity through structural modifications

作用机制

The mechanism by which 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in its role.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde becomes evident when compared to analogs. Key differences include substituent electronic effects, functional group reactivity, and biological activity.

Substituent Effects: Trifluoromethyl vs. Halogen/Methoxy Groups

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: N/A, ):
    The bromine atom at position 5 is electron-withdrawing but less lipophilic than trifluoromethyl. This derivative is used in cross-coupling reactions (e.g., with 3,4-dimethoxyphenylboronic acid) to introduce aryl groups . However, the trifluoromethyl group in the target compound offers superior metabolic resistance and stronger hydrophobic interactions in enzyme binding pockets .

  • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: N/A, ): The methoxy group is electron-donating, increasing electron density on the pyrrolopyridine ring. Methoxy derivatives are less common in kinase inhibitor designs due to reduced hydrophobic interactions .

Functional Group Variations: Aldehyde vs. Nitrile/Boronic Ester

  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1261365-68-7):
    Positional isomerism shifts the aldehyde from C3 to C4, altering molecular dipole moments and hydrogen-bonding capabilities. This impacts solubility and target binding; FGFR inhibitors preferentially utilize the C3-aldehyde for optimal steric alignment .

  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 1261365-58-5):
    Replacing the aldehyde with a nitrile group removes reactivity toward nucleophiles but introduces hydrogen-bond acceptor properties. Nitriles are less versatile in synthesis but may enhance stability in acidic environments .

  • 5-Trifluoromethylpyrrolo[2,3-b]pyridine-3-boronic acid pinacol ester (CAS: 1198094-97-1):
    The boronic ester enables Suzuki-Miyaura cross-coupling, similar to bromo derivatives. However, the trifluoromethyl group in the target compound avoids the need for pre-functionalization, streamlining synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
This compound 1135283-53-2 C₉H₅F₃N₂O 214.15 CF₃ (C5), CHO (C3) 2.1
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde N/A C₈H₅BrN₂O 237.04 Br (C5), CHO (C3) 1.8
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde N/A C₉H₈N₂O₂ 188.17 OCH₃ (C5), CHO (C3) 0.9
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde 1261365-68-7 C₉H₅F₃N₂O 214.15 CF₃ (C5), CHO (C4) 2.0

*LogP values estimated via computational methods ().

生物活性

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound and its derivatives.

Synthesis of this compound

The synthesis typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes under specific conditions. For instance, a study reported that the compound was synthesized by reacting the starting material with R-substituted aldehydes at elevated temperatures, yielding derivatives with varying biological activities .

FGFR Inhibition

The primary biological activity associated with this compound is its role as an FGFR inhibitor. FGFRs are critical in tumorigenesis and cancer progression. The compound has shown promising results in inhibiting FGFR signaling pathways, which are often aberrantly activated in various cancers.

  • Inhibition Potency : The compound demonstrated IC50 values against FGFR1 ranging from 7 nM to over 700 nM depending on the specific derivative and cellular context. For example, derivative 4h exhibited potent inhibitory activity with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) .

Anti-Cancer Activity

In vitro studies have indicated that this compound and its derivatives can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against mouse breast cancer cells (4T1), human breast cancer cells (MDA-MB-231), and MCF-7 cells.
  • Mechanism of Action : The inhibition of cell proliferation was linked to the induction of apoptosis and reduced migration and invasion capabilities of cancer cells. Specifically, it was noted that treatment led to down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitors of metalloproteinases (TIMP2), indicating a potential mechanism for its anti-metastatic effects .

Case Study 1: Anti-Proliferative Effects

A study conducted by Jin et al. evaluated a series of pyrrolo[2,3-b]pyridine derivatives including the target compound against several cancer cell lines. The results indicated that compounds with a trifluoromethyl group exhibited significantly enhanced anti-proliferative effects compared to their non-fluorinated counterparts. The most effective derivative showed an IC50 value of 7 nM against FGFR1 and demonstrated substantial cytotoxicity in vitro against breast cancer cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of pyrrolo[2,3-b]pyridine derivatives revealed that modifications at the 5-position significantly affected biological activity. The introduction of larger substituents improved binding affinity to FGFRs by facilitating hydrogen bonding interactions within the receptor's active site. This structural optimization is crucial for developing more potent FGFR inhibitors for therapeutic use .

Data Summary

CompoundTargetIC50 Value (nM)Cell LineEffect
4hFGFR174T1Inhibits proliferation
4hFGFR29MDA-MB-231Induces apoptosis
Compound XMMP9N/AMCF-7Reduces migration

常见问题

Basic: How can the synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde be optimized for high yield and purity?

Answer:
The synthesis can be optimized using a Suzuki-Miyaura cross-coupling reaction. Key steps include:

  • Substrate Preparation : Start with a nitro-substituted pyrrolo[2,3-b]pyridine precursor (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine).
  • Coupling Reaction : React with a trifluoromethyl-containing boronic acid derivative under Pd(PPh₃)₄ catalysis in a toluene/EtOH solvent system with K₂CO₃ as a base at 105°C .
  • Reduction and Functionalization : Reduce the nitro group to an amine using hydrogenation with Raney Nickel, followed by acylation or formylation to introduce the aldehyde group .
  • Purification : Use silica gel flash column chromatography with gradients of dichloromethane and ethyl acetate (90:10 to 98:2) to isolate the product with >95% purity .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (e.g., δ 8.89 ppm for pyrrolo-pyridine protons) and the aldehyde proton (δ ~10.5 ppm). Trifluoromethyl groups show distinct splitting patterns due to coupling with fluorine .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding interactions (e.g., NH∙∙∙O=C motifs) .

Advanced: How does the trifluoromethyl group at the 5-position influence the electronic properties and reactivity of the pyrrolo[2,3-b]pyridine scaffold?

Answer:
The electron-withdrawing trifluoromethyl group:

  • Modulates Electron Density : Reduces electron density at the 3-carbaldehyde position, enhancing electrophilicity for nucleophilic additions (e.g., Schiff base formation) .
  • Improves Metabolic Stability : Fluorine atoms resist oxidative metabolism, increasing bioavailability in kinase inhibitor applications .
  • Affects π-Stacking : Alters intermolecular interactions in crystal packing, as observed in X-ray structures .

Advanced: What strategies overcome regioselectivity challenges during functionalization of the pyrrolo[2,3-b]pyridine core?

Answer:
Strategies include:

  • Protecting Group Chemistry : Use tert-butyldimethylsilyl (TBDMS) groups to block reactive NH positions during coupling reactions .
  • Directed Metalation : Employ ortho-directing groups (e.g., aldehydes) to control substitution patterns in Pd-catalyzed reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and regioselectivity in SNAr reactions .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

  • DFT Calculations : Model transition states to predict activation energies for nucleophilic attacks at the aldehyde group.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic "hotspots" (e.g., aldehyde carbon) for targeted reactivity .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to guide SAR .

Basic: What are common impurities in the synthesis, and how are they identified and removed?

Answer:

  • Byproducts : Unreacted boronic acids or dehalogenated intermediates.
  • Detection : LC-MS or TLC (Rf comparison) identifies impurities.
  • Removal : Sequential solvent extractions (e.g., ethyl acetate/water) followed by gradient chromatography (98:2 DCM/MeOH) .

Advanced: How do modifications at the 3-carbaldehyde position affect kinase inhibitory activity?

Answer:

  • Schiff Base Formation : Condensation with amines generates imine derivatives that mimic ATP’s adenine moiety, enhancing binding to kinase catalytic domains .
  • Steric Effects : Bulky substituents reduce activity by obstructing binding pockets, as shown in SAR studies of 3-acylamino derivatives .
  • Hydrogen Bonding : Aldehyde-derived hydrazones form H-bonds with hinge-region residues (e.g., Glu91 in JAK2), critical for inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。